N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-2-(6,7-dimethyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-methylacetamide
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Description
N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-2-(6,7-dimethyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-methylacetamide is a useful research compound. Its molecular formula is C19H21N7O2S and its molecular weight is 411.48. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that the compound is designed and synthesized for itsanti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Mode of Action
It is known to exhibit significant activity againstMycobacterium tuberculosis H37Ra, with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
Biochemical Pathways
Given its anti-tubercular activity, it can be inferred that it interferes with the biochemical pathways essential for the survival and proliferation ofMycobacterium tuberculosis .
Pharmacokinetics
It is known that the compound exhibits significant anti-tubercular activity, suggesting that it has sufficient bioavailability to exert its effects .
Result of Action
The compound exhibits significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Among the tested compounds, five compounds exhibited significant activity with IC 90 values ranging from 3.73 to 4.00 μM .
Action Environment
It is known that the compound exhibits significant anti-tubercular activity, suggesting that it is stable and effective under the conditions in which the tests were conducted .
Properties
IUPAC Name |
N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-2-(6,7-dimethyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O2S/c1-11-12(2)23-19-26(18(11)28)13(10-29-19)6-16(27)24(3)14-8-25(9-14)17-15(7-20)21-4-5-22-17/h4-5,13-14H,6,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVRIKIJMVIULLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N(C1=O)C(CS2)CC(=O)N(C)C3CN(C3)C4=NC=CN=C4C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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